羟基柠檬酸

描述

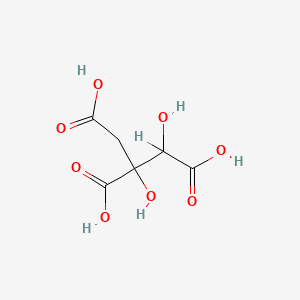

Hydroxycitric acid (HCA) is primarily derived from the fruit rinds of Garcinia cambogia, Garcinia indica, and Garcinia atroviridis. It has gained attention due to its potential effects on metabolism and weight management. The compound is a known inhibitor of ATP citrate lyase, a critical enzyme in the metabolic process that converts citrate to acetyl-CoA, which is essential for fatty acid synthesis and lipogenesis, particularly during carbohydrate-rich diets (Jena et al., 2002).

Synthesis Analysis

The synthesis of HCA in nature occurs through the metabolic pathways of certain tropical plants, where it exists in several stereoisomeric forms. The commercial extraction and synthesis processes focus on maximizing the yield of the biologically active isomers. Recently, microbial strains have been discovered and genetically engineered to produce HCA, providing a potential alternative source for the compound. These strains, through genome shuffling and other biotechnological advancements, have shown promise in producing HCA efficiently (Yamada et al., 2007).

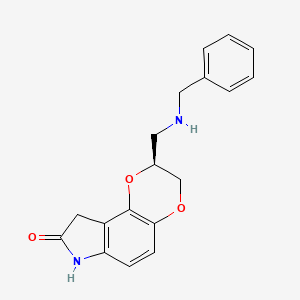

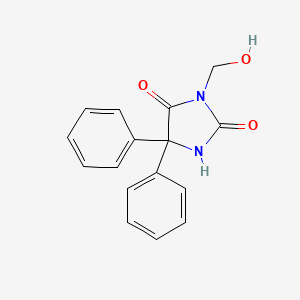

Molecular Structure Analysis

HCA's molecular structure is crucial to its function as an ATP citrate lyase inhibitor. The active form of HCA, (2S,3S)-HCA, possesses the ability to inhibit this enzyme, thus impacting fatty acid synthesis. The stereochemistry of HCA is significant for its biological activity, as different stereoisomers exhibit varying degrees of efficacy in inhibiting key enzymes involved in lipid metabolism.

Chemical Reactions and Properties

HCA undergoes several chemical reactions relevant to its biological activities. It inhibits ATP citrate lyase, reducing the production of acetyl-CoA necessary for lipogenesis and fatty acid synthesis. This inhibition is central to HCA's proposed weight management benefits. The compound's interaction with enzymes like pancreatic α-amylase and intestinal α-glucosidase further influences carbohydrate metabolism, showcasing its multifaceted biochemical roles (Yamada et al., 2007).

科学研究应用

-

Microbiology

- Summary : HCA is a major acid component of the tropical plants Garcinia cambogia and Hibiscus subdariffa . It has been shown to be a potent inhibitor of ATP citrate lyase, which catalyzes the extramitochondrial cleavage of citrate to oxaloacetate and acetyl-CoA .

- Methods : Microorganisms such as Streptomyces sp. U121 and Bacillus megaterium G45C were screened by HPLC analysis . Metabolites were purified from their culture broths and compared with authentic HCA from plants .

- Results : The products were found to be identical to Hibiscus-type HCA . This is the first report showing isolation of microorganisms producing HCA .

-

Clinical Nutrition

- Summary : HCA, a major active ingredient of Garcinia cambogia extracts, is known to suppress body weight gain and fat synthesis in animals and humans .

- Methods : A clinical study on 100 obese individuals for a period of 3 months was performed . A detailed hepatic metabolic model was used to incorporate the effect of HCA at the metabolic pathway level .

- Results : Significant reductions in body weight, triceps, subscapular, and mid axillary measurements as well as in serum triglyceride, cholesterol, HDL and LDL levels were observed following HCA dosage .

-

Pharmacology

- Summary : HCA is known for its antioxidant, antidiabetic, antilipidemic, antihypertensive, immunomodulatory, hepatoprotective, diuretic, antimicrobial, antiparasitic, and anti-cancer capacities .

- Methods : Various studies have been conducted to investigate these capacities, but the specific methods vary depending on the particular capacity being studied .

- Results : The results of these studies confirm the various capacities of HCA .

-

Urology

- Summary : Researchers reported that HCA is capable of dissolving calcium oxalate crystals, a component of human kidney stones .

- Methods : The specific methods used in these studies are not detailed in the available resources .

- Results : Recent studies show that kidney stones are layered and the stones may form and dissolve with time .

-

Biotechnology

- Summary : HCA is a major acid component of the tropical plants Garcinia cambogia and Hibiscus subdariffa . It has been shown to be a potent inhibitor of ATP citrate lyase, which catalyzes the extramitochondrial cleavage of citrate to oxaloacetate and acetyl-CoA .

- Methods : Microorganisms such as Streptomyces sp. U121 and Bacillus megaterium G45C were screened by HPLC analysis . Metabolites were purified from their culture broths and compared with authentic HCA from plants .

- Results : The products were found to be identical to Hibiscus-type HCA . This is the first report showing isolation of microorganisms producing HCA .

-

Weight Management

- Summary : HCA is primarily used as a dietary supplement for weight loss and management . Its potential benefits in this area include appetite suppression, reduced fat accumulation, and increased fat oxidation .

- Methods : The specific methods used in these studies are not detailed in the available resources .

- Results : The results of these studies confirm the various capacities of HCA .

安全和危害

Hydroxycitric acid is possibly safe for most people when taken by mouth for 12 weeks or less . It can cause nausea, digestive tract discomfort, and headache when used short-term . Long-term safety is unknown . A meta-analysis published in 2010 revealed that gastrointestinal adverse effects were twice as likely for users of hydroxycitric acid .

未来方向

Recent advances in Garcinia cambogia nutraceuticals, particularly in relation to its hydroxycitric acid level, have been reviewed . The review presents a holistic overview on novel trends in the production of G. cambogia bioactive components and how extraction optimization is important to ensure the best product quality .

属性

IUPAC Name |

1,2-dihydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O8/c7-2(8)1-6(14,5(12)13)3(9)4(10)11/h3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJBYMUCKBYSCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80863711 | |

| Record name | 3-C-Carboxy-2-deoxypentaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dihydroxypropane-1,2,3-tricarboxylic acid | |

CAS RN |

6205-14-7, 27750-10-3 | |

| Record name | 1,2,3-Propanetricarboxylic acid, 1,2-dihydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6205-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxycitric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006205147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-C-Carboxy-2-deoxypentaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Garcinia acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

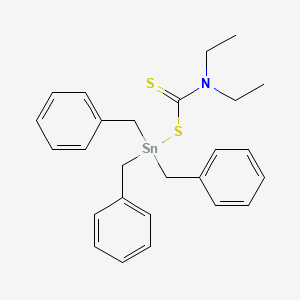

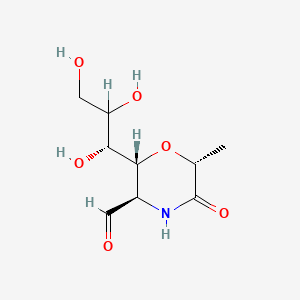

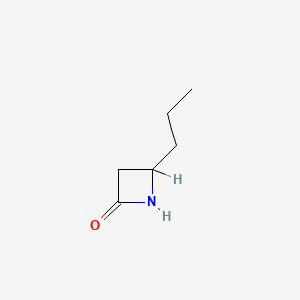

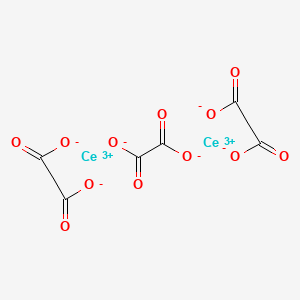

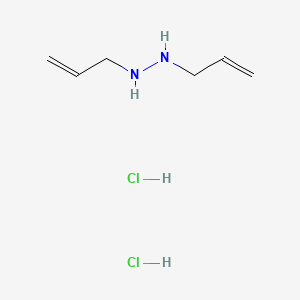

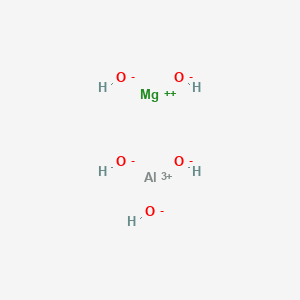

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]urea](/img/structure/B1215861.png)